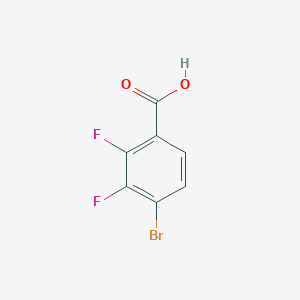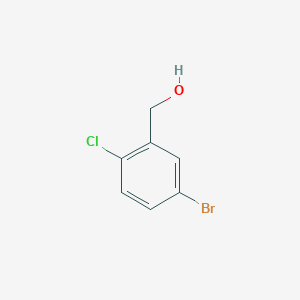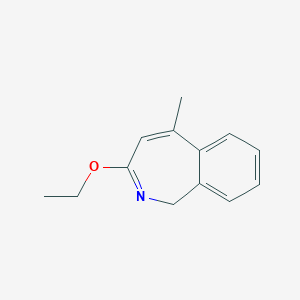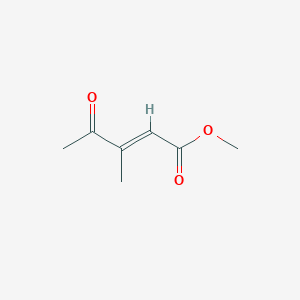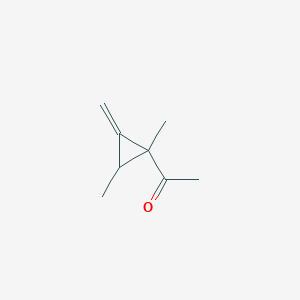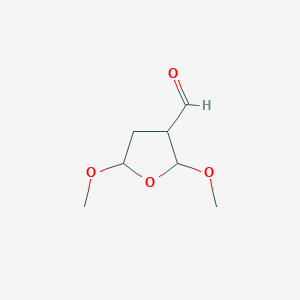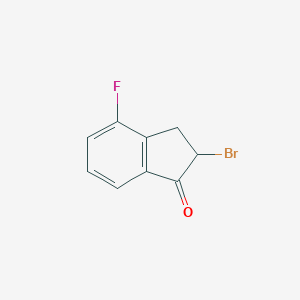
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been developed for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is not fully understood. However, it is believed to act as an inhibitor of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one can prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its unique properties, which make it a useful tool for scientific research. It has been shown to have potential applications in various fields such as organic electronics and cancer research. However, one of the main limitations of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its toxicity. It is a highly toxic compound that must be handled with care in the laboratory.
Orientations Futures
There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one. One possible direction is the synthesis of new derivatives that have improved properties and potential applications. Another possible direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a synthetic compound that has been developed for its unique properties and potential applications in various fields. It has been widely used in scientific research as a precursor for the synthesis of various compounds and as a tool for cancer research. While it has many advantages, it also has limitations and must be handled with care in the laboratory. There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one involves the reaction of 2,3-dihydro-4-fluoroindan-1-one with bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as indenoisoquinoline derivatives, which have potential applications in the treatment of cancer. It has also been used as a building block for the synthesis of other compounds such as fluorinated indenones, which have potential applications in the field of organic electronics.
Propriétés
Numéro CAS |
156484-68-3 |
|---|---|
Nom du produit |
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one |
Formule moléculaire |
C9H6BrFO |
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7H,4H2 |
Clé InChI |
MBOVOBHKIYUQCZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
SMILES canonique |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
Synonymes |
2-BROMO-2,3-DIHYDRO-4-FLUORO-1H-INDEN-1-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




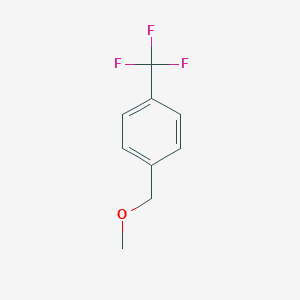

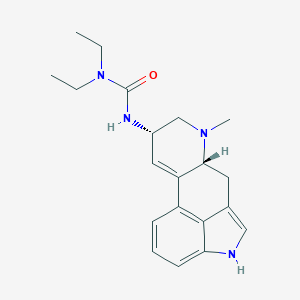
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
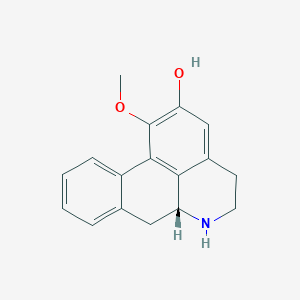
![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

